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Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773

An In-depth Technical Guide to Methyl 3-amino-2-bromobenzoate

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and analysis of Methyl 3-amino-2-bromobenzoate, a key intermediate
in pharmaceutical and chemical synthesis. This document is intended for researchers,
scientists, and drug development professionals.

Compound Identification and Properties

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the chemical formula
C8HB8BrNO2.[1] Its molecular structure consists of a benzoate backbone substituted with an
amino group at the 3-position and a bromine atom at the 2-position.[1]

Synonyms:
e 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTERJ1]
e Benzoic acid, 3-amino-2-bromo-, methyl ester[1]

e Methyl 3-amino-2-bromobenzoate 95%][1]

Quantitative Data Summary

The key physicochemical properties of Methyl 3-amino-2-bromobenzoate are summarized in
the table below.
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Property Value

Molecular Formula C8HB8BrNO2

Molecular Weight 230.06 g/mol [1]

CAS Number 106896-48-4[1]

Appearance Clear, bright orange to amber liquid[1]
Boiling Point 314.1 + 22.0 °C (Predicted)[1]
Density 1.583 g/mL at 25 °C[1]

Refractive Index n20/D 1.601[1]

Flash Point >110 °C[1]

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of Methyl 3-amino-2-
bromobenzoate is the reduction of its corresponding nitro precursor, Methyl 2-bromo-3-
nitrobenzoate.[1] This section provides a detailed protocol for a two-step synthesis, starting
from 2-bromo-3-nitrobenzoic acid.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from 2-bromo-3-nitrobenzoic
acid to the final product, Methyl 3-amino-2-bromobenzoate.
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A two-step synthesis workflow for Methyl 3-amino-2-bromobenzoate.

Step 1: Esterification of 2-Bromo-3-nitrobenzoic Acid
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Objective: To synthesize the intermediate, Methyl 2-bromo-3-nitrobenzoate, through the
esterification of 2-bromo-3-nitrobenzoic acid.

Materials:

2-Bromo-3-nitrobenzoic acid

Methanol (anhydrous)

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate (saturated aqueous solution)

Dichloromethane or Ethyl acetate

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous
methanol.

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric
acid with stirring.

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the excess
methanol under reduced pressure.

Neutralize the residue by carefully adding a saturated aqueous solution of sodium
bicarbonate until effervescence ceases.

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or
ethyl acetate.
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o Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

« Filter the drying agent and concentrate the organic solution under reduced pressure to yield
crude Methyl 2-bromo-3-nitrobenzoate. The product can be further purified by column
chromatography if necessary.

Step 2: Reduction of Methyl 2-bromo-3-nitrobenzoate

Objective: To synthesize the final product, Methyl 3-amino-2-bromobenzoate, by reducing the
nitro group of the intermediate.

Materials:

e Methyl 2-bromo-3-nitrobenzoate

 Tin(ll) chloride dihydrate (SnCl2-:2H20)

» Ethanol

o Ethyl acetate

e 2M Potassium hydroxide (KOH) or 3N Sodium hydroxide (NaOH)

o Saturated aqueous sodium chloride (brine)

o Diatomaceous earth (optional)

» Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:

e To a solution of Methyl 2-bromo-3-nitrobenzoate in ethanol, add an excess of tin(ll) chloride
dihydrate (SnCl2:2H20).[1]

e Heat the reaction mixture under reflux for approximately 2 hours, monitoring the
disappearance of the starting material by TLC.[1]

o After cooling to ambient temperature, remove the solvent under reduced pressure.[2]
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 Partition the crude residue between ethyl acetate and a 2M KOH or 3N NaOH solution with
vigorous stirring.[1][2] Diatomaceous earth can be added to aid in the filtration of tin salts.[1]

« Filter the mixture and transfer the filtrate to a separatory funnel.
o Separate the organic phase and wash it with saturated aqueous sodium chloride (brine).[1]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain Methyl 3-amino-2-bromobenzoate.

Analytical Protocols

Proper analysis is crucial to confirm the identity and purity of the synthesized product. Below
are standard protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear
Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of Methyl 3-amino-2-bromobenzoate and separate it from
potential isomers or impurities.

Instrumentation and Conditions:

System: Standard HPLC with a UV detector.

e Column: C18, 4.6 x 150 mm, 5 um particle size.[2]

e Mobile Phase A: Water with 0.1% formic acid.[2]

» Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
e Flow Rate: 1.0 mL/min.[2]

e Detection: UV at 254 nm.[2]

e Injection Volume: 10 pL.[2]

Procedure:
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o Sample Preparation: Prepare a standard solution of the sample at a concentration of
approximately 10-100 pg/mL in the initial mobile phase composition.[2]

» System Equilibration: Equilibrate the column with the starting mobile phase composition for
at least 30 minutes.

o Gradient Elution: Employ a gradient program to ensure the separation of components with
varying polarities. A representative gradient could be:

o 0-10 min: 20-80% Acetonitrile
o 10-12 min: Hold at 80% Acetonitrile
o 12-15 min: Return to 20% Acetonitrile for re-equilibration[2]

o Data Analysis: Identify the product peak by its retention time and calculate the purity based
on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of Methyl 3-amino-2-bromobenzoate.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 - 1.0 mL of a
suitable deuterated solvent, such as chloroform-d (CDCI3) or dimethyl sulfoxide-d6 (DMSO-
d6), in a clean NMR tube.[3]

 Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

o Data Acquisition: Record *H and 3C NMR spectra on a suitable spectrometer (e.g., 400
MHZz).

o Spectral Interpretation: The resulting spectra should be consistent with the structure of
Methyl 3-amino-2-bromobenzoate, showing characteristic shifts for the aromatic protons,
the amino group protons, and the methyl ester protons.
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Safety, Storage, and Handling

Methyl 3-amino-2-bromobenzoate should be handled with care in a well-ventilated laboratory
fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a
lab coat, should be worn. The compound is relatively stable under normal conditions but should
be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2—-8 °C to
prevent potential oxidation or hydrolysis.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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